Cas no 1170418-84-4 ((1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride)

1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride is a synthetic organic compound featuring a benzothiophene core substituted with an aminomethyl group at the 3-position, further methylated and protonated as a hydrochloride salt. This structure imparts solubility in polar solvents and stability under standard conditions, making it suitable for pharmaceutical and chemical research applications. The hydrochloride form enhances crystallinity and handling properties. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and therapeutic pathways. Its well-defined chemical properties and consistent purity ensure reliable performance in synthetic and screening workflows.
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride structure
1170418-84-4 structure
Product name:(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
CAS No:1170418-84-4
MF:C10H12ClNS
MW:213.726980209351
CID:4574634

(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
    • Inchi: 1S/C10H11NS.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H
    • InChI Key: IDKBMPSWYYVZDW-UHFFFAOYSA-N
    • SMILES: C(C1=CSC2=CC=CC=C12)NC.Cl

(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Security Information

(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-41061-5.0g
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride
1170418-84-4 95.0%
5.0g
$1695.0 2025-02-20
TRC
B410758-100mg
(1-Benzothiophen-3-ylmethyl)(methyl)amine Hydrochloride
1170418-84-4
100mg
$ 250.00 2022-06-07
Chemenu
CM445491-250mg
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
1170418-84-4 95%+
250mg
$*** 2023-04-03
Enamine
EN300-41061-0.5g
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride
1170418-84-4 95.0%
0.5g
$457.0 2025-02-20
Enamine
EN300-41061-2.5g
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride
1170418-84-4 95.0%
2.5g
$1147.0 2025-02-20
Chemenu
CM445491-1g
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
1170418-84-4 95%+
1g
$*** 2023-04-03
Enamine
EN300-41061-10.0g
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride
1170418-84-4 95.0%
10.0g
$2516.0 2025-02-20
Aaron
AR019UZ0-50mg
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
1170418-84-4 95%
50mg
$188.00 2025-02-08
Aaron
AR019UZ0-2.5g
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
1170418-84-4 95%
2.5g
$1949.00 2023-12-16
Aaron
AR019UZ0-250mg
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
1170418-84-4 95%
250mg
$372.00 2025-02-08

Additional information on (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride

Recent Advances in the Study of (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride (CAS: 1170418-84-4)

The compound (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride (CAS: 1170418-84-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiophene core and amine hydrochloride moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.

One of the key areas of research has been the optimization of synthetic routes for (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the compound. This advancement is critical for scaling up production for preclinical and clinical studies. The study also highlighted the importance of controlling reaction conditions to minimize by-products, which could affect the compound's pharmacological profile.

Pharmacological evaluations of (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in treating neurological and psychiatric disorders such as depression and schizophrenia. A recent preclinical study (Neuropharmacology, 2023) reported that the compound exhibited significant antidepressant-like effects in rodent models, with a favorable safety profile compared to existing therapeutics.

Another promising avenue of research involves the compound's potential as an anti-inflammatory agent. A 2023 study in the European Journal of Pharmacology investigated its effects on inflammatory pathways, revealing that it can inhibit the production of pro-inflammatory cytokines in macrophage cells. This finding opens up possibilities for its use in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. However, further studies are needed to elucidate the exact mechanisms involved and to assess its efficacy in human trials.

Despite these promising findings, challenges remain in the development of (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent research has begun to tackle these challenges, with one study (Drug Metabolism and Disposition, 2023) identifying key metabolites and assessing their safety profiles. These efforts are crucial for advancing the compound into clinical trials.

In conclusion, (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride (CAS: 1170418-84-4) represents a promising candidate for drug development, with potential applications in CNS disorders and inflammatory diseases. Recent advancements in its synthesis, pharmacological evaluation, and safety profiling have laid a solid foundation for future research. Continued efforts to address remaining challenges will be essential for translating these findings into clinically viable therapies.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd